N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a complex organic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide typically involves a multi-component reaction. One common method involves the reaction of an aldehyde, an enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in the presence of ionic liquids as a green medium . This method is favored for its high yield and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions are optimized to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include inhibition of protein kinases or other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: Known for their antimicrobial and anticancer activities.
1,6-Naphthyridine-2-one derivatives: Potent inhibitors of specific kinases.
Uniqueness
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group and trimethyl substitutions contribute to its unique properties compared to other naphthyridine derivatives .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-11-15(2)21-16(12-14)22(27)17-13-26(10-9-19(17)25(21)3)23(28)24-18-7-5-6-8-20(18)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPRFUZIYALWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.